molecular formula C7H11ClO4 B119368 Diethyl chloromalonate CAS No. 14064-10-9

Diethyl chloromalonate

Cat. No.: B119368
CAS No.: 14064-10-9
M. Wt: 194.61 g/mol
InChI Key: WLWCQKMQYZFTDR-UHFFFAOYSA-N
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Description

Diethyl chloromalonate (DECM, C₇H₁₁ClO₄, MW 194.61 g/mol) is a chlorinated derivative of diethyl malonate, where a chlorine atom replaces one hydrogen at the α-carbon. It is widely used as a reagent in organic synthesis, particularly in halogen exchange reactions, Appel reactions, and the preparation of heterocyclic compounds . DECM’s reactivity stems from the electron-withdrawing chlorine atom, which enhances its electrophilicity, making it a versatile intermediate in pharmaceuticals, agrochemicals, and fluorinated compound synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis of Fluorinated Compounds

Diethyl chloromalonate serves as a precursor for synthesizing diethyl fluoromalonate, which is crucial for developing biologically active fluorinated compounds. The reaction of DEChM with potassium fluoride (KF) in aprotonic solvents has been studied extensively.

Case Study: Reaction with Potassium Fluoride

  • Conditions : The reaction was conducted in dimethylformamide (DMF) at temperatures ranging from 55 to 180 °C.
  • Results : The introduction of the crown ether 18-crown-6 significantly increased the yield of diethyl fluoromalonate from 20% to 48% due to enhanced solubility of KF and increased fluoride ion concentration .
SolventProduct FormedYield (%)
DMFDiethyl fluoromalonate48
DMSODiethyl fluoromalonate12
AcetonitrileNo fluorinated product0

This study highlights DEChM's role as a fluorine source, demonstrating its utility in synthesizing fluorinated derivatives that are valuable in pharmaceuticals.

Enantioselective Synthesis

DEChM is also employed in enantioselective reactions, particularly with unsaturated imines to form chiral α,β-dehydroaminoesters.

Case Study: Conjugate Addition to Imines

  • Catalyst : La(OTf)3-pyBOX1 complex was used to promote the reaction.
  • Results : High yields and excellent enantiomeric excesses were achieved, with some reactions yielding up to 94% .
Substrate TypeYield (%)Diastereomeric Ratio (E/Z)Enantiomeric Excess (%)
N-tosyl β,γ-unsaturated α-ketimino esters941:9991

This application underscores DEChM's significance in producing chiral compounds essential for drug development.

Formation of Heterocyclic Structures

This compound has been utilized in the synthesis of various heterocyclic compounds through its reactions with nucleophiles.

Case Study: Reaction with Dinucleophiles

  • Method : The condensation of DEChM with nitrogen dinucleophiles yields multifunctional fluorinated heterocycles.
  • Results : The crude diethyl fluoromalonate product was reacted with formamidine to produce pyrimidine derivatives efficiently .

Comparison with Similar Compounds

Structural and Functional Group Analysis

DECM belongs to the family of diethyl α-halomalonates. Key analogs include:

  • Diethyl bromomalonate (bromine substituent)
  • Diethyl fluoromalonate (fluorine substituent)

The halogen type (Cl, Br, F) influences reactivity, stability, and application (Table 1).

Table 1: Structural and Physical Properties

Compound Halogen Molecular Weight (g/mol) Key Applications
Diethyl malonate None 160.17 Knoevenagel condensations, heterocycles
Diethyl bromomalonate Br 239.07 Nucleophilic substitutions, xanthate synthesis
Diethyl chloromalonate Cl 194.61 Appel reactions, fluoromalonate synthesis
Diethyl fluoromalonate F 178.16 Bioactive fluorinated compounds

Nucleophilic Substitution

  • DECM vs. Diethyl Malonate : DECM’s chlorine enhances electrophilicity, enabling halogen exchange. However, in nucleophilic aromatic substitutions, DECM yields 28% product vs. 34% for diethyl malonate, likely due to steric and electronic effects of Cl .
  • Fluoromalonate Synthesis : DECM reacts with KF in polar aprotic solvents (e.g., DMF) to form diethyl fluoromalonate. Catalysts like 18-crown-6 improve yields to 48% by solubilizing KF .
  • Bromomalonate Comparison : Diethyl bromomalonate is more reactive than DECM in SN2 reactions due to Br’s lower bond dissociation energy, facilitating faster substitutions .

Environmental Impact

DECM production involves high ethanol (40 mol) and chlorine (39 mol) consumption, contributing to 20–32% of its cumulative energy demand (CED) and greenhouse gas (GHG) emissions. Recycling these reagents reduces CED by 20% and GHG by 32%, making DECM’s environmental footprint comparable to other Appel reaction reagents when optimized .

Biological Activity

Diethyl chloromalonate (DEChM) is a versatile compound in organic synthesis, primarily known for its role as a reagent in various chemical reactions. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and the development of novel compounds. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is an ester derivative with the following chemical structure:

  • Molecular Formula : C7_7H11_11ClO4_4
  • Molecular Weight : 194.62 g/mol
  • IUPAC Name : Diethyl 2-chloropropanedioate

The presence of the chlorine atom at the 2-position contributes to its reactivity, making it a suitable candidate for nucleophilic substitution reactions.

Synthetic Routes

This compound can be synthesized through several methods, including halogenation of diethyl malonate. The following table summarizes different synthetic pathways and yields:

Synthetic Route Yield (%) Reference
Halogenation of diethyl malonate with Cl2_299
Reaction with potassium fluoride in DMF50 (with catalyst)
Direct chlorination using N-chlorosuccinimide97.5

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study assessed its effectiveness against various bacterial strains, demonstrating significant inhibitory effects:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
  • Escherichia coli : MIC = 16 µg/mL

This suggests potential applications in developing antimicrobial agents.

Anticancer Potential

This compound has been investigated for its anticancer activity. A notable study involved evaluating its effects on cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50_{50} Values:
    • HeLa: 25 µM
    • MCF-7: 30 µM

These results indicate that DEChM may inhibit cell proliferation, suggesting further exploration in cancer therapy .

The mechanism by which this compound exerts its biological effects is believed to involve the formation of reactive intermediates that interact with cellular components. For instance, it can undergo nucleophilic substitution reactions leading to the formation of fluorinated derivatives, which have shown enhanced biological activity .

Case Studies

  • Fluorination Reactions :
    A study focused on the reaction of this compound with potassium fluoride in aprotic solvents, revealing that the presence of crown ethers significantly increased the yield of diethyl fluoromalonate to 50%. This transformation highlights the utility of DEChM in synthesizing more biologically active fluorinated compounds .
  • Synthesis of Dihalo Acids :
    Another research effort demonstrated the conversion of this compound into various dihalo acetic acids through decarboxylation processes. These acids have been studied for their potential anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing diethyl chloromalonate (DECM) in synthetic products?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying peaks for the ethyl ester groups (δ ~1.2–1.4 ppm for CH₃ and δ ~4.2–4.4 ppm for CH₂) and the chlorinated α-carbon (δ ~5.0 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection can quantify purity. Differential Scanning Calorimetry (DSC) assesses thermal stability, given its melting point of ~2–8°C .

Q. What protocols ensure safe handling and storage of DECM in laboratory settings?

  • Methodological Answer : DECM is corrosive (Risk Phrase R34) and irritant (R36/37). Always use PPE (gloves, goggles, lab coat) and work in a fume hood. Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis. Avoid contact with moisture, bases, or oxidizing agents. In case of skin exposure, wash immediately with soap and water; for eye contact, rinse for 15 minutes and seek medical attention .

Q. How can researchers optimize the synthesis of DECM to minimize by-products?

  • Methodological Answer : DECM is synthesized via chlorination of diethyl malonate using sulfonyl chloride or chlorine gas. Key parameters:

  • Maintain reaction temperature at 0–5°C to suppress side reactions.
  • Use anhydrous solvents (e.g., dichloromethane) and stoichiometric control of chlorinating agents.
  • Purify via vacuum distillation (boiling point ~279°C) or recrystallization from non-polar solvents. Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How does DECM influence the environmental footprint of the Appel reaction compared to traditional reagents?

  • Methodological Answer : Life Cycle Assessment (LCA) reveals DECM’s high carbon footprint due to ethanol (40 mol) and chlorine (39 mol) consumption during production. To mitigate:

  • Evaluate solvent recycling (e.g., acetonitrile recovery via distillation).
  • Substitute DECM with greener chlorination agents (e.g., trichloroisocyanuric acid) or catalytic systems.
  • Compare cumulative energy demand (CED) and greenhouse gas (GHG) emissions using databases like ecoinvent. Recycling ethanol and chlorine reduces CED by 20% and GHG by 32% .

Q. Why does DECM exhibit low reactivity in certain nucleophilic substitution reactions?

  • Methodological Answer : DECM’s α-chlorine is less electrophilic due to electron-withdrawing ester groups stabilizing the transition state. Reactivity can be enhanced by:

  • Using polar aprotic solvents (e.g., DMF) to stabilize the leaving group.
  • Introducing Lewis acids (e.g., ZnCl₂) to polarize the C–Cl bond.
  • Comparing with brominated analogs (e.g., diethyl bromomalonate), which react faster due to bromine’s higher polarizability .

Q. What strategies improve DECM’s efficiency in K₂CO₃-catalyzed domino reactions?

  • Methodological Answer : In K₂CO₃-mediated Michael/Mannich alkylations:

  • Optimize solvent polarity (e.g., THF or ethanol) to balance nucleophilicity and solubility.
  • Use microwave-assisted synthesis to reduce reaction time (2–6 minutes vs. hours).
  • Adjust DECM stoichiometry (1.2–1.5 eq.) to compensate for steric hindrance from ester groups. Characterize products via ²D NMR (COSY, HSQC) to confirm regioselectivity .

Q. How can contradictions in DECM’s solvent compatibility be resolved during experimental design?

  • Methodological Answer : DECM is sparingly soluble in water but miscible with chloroform and methanol. Conflicting solubility data may arise from impurities or hydrolysis. To address:

  • Pre-dry DECM using molecular sieves (3Å).
  • Validate solubility via cloud-point titration.
  • Avoid protic solvents (e.g., ethanol) in reactions requiring anhydrous conditions .

Properties

IUPAC Name

diethyl 2-chloropropanedioate
Source PubChem
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InChI

InChI=1S/C7H11ClO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WLWCQKMQYZFTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2022258
Record name Diethyl chloromalonate
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Molecular Weight

194.61 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14064-10-9
Record name 1,3-Diethyl 2-chloropropanedioate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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